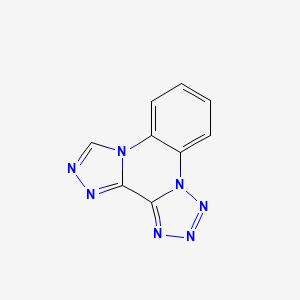![molecular formula C10H10S B14494060 [(Cyclobut-1-en-1-yl)sulfanyl]benzene CAS No. 63048-75-9](/img/structure/B14494060.png)
[(Cyclobut-1-en-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Cyclobut-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a cyclobutene ring attached to a benzene ring via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclobut-1-en-1-yl)sulfanyl]benzene typically involves the reaction of cyclobutene with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl linkage between the cyclobutene and benzene rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[(Cyclobut-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
[(Cyclobut-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(Cyclobut-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur atom and aromatic ring. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(Cyclobut-1-en-1-yl)sulfanyl]benzene
- {[2-(2,6-dimethylheptyl)cyclobut-1-en-1-yl]sulfanyl}benzene
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound with [amino(methyl)oxido-lambda~4~-sulfanyl]benzene
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a cyclobutene ring with a benzene ring via a sulfur atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63048-75-9 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
cyclobuten-1-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-7H,4,8H2 |
InChI-Schlüssel |
OMMUMNKORYIPOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
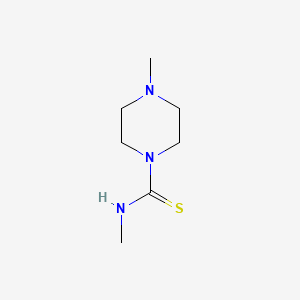
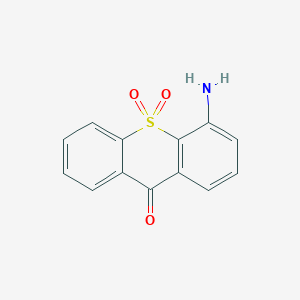

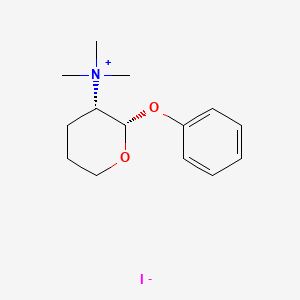
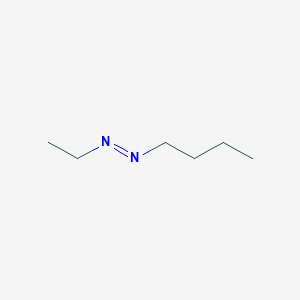

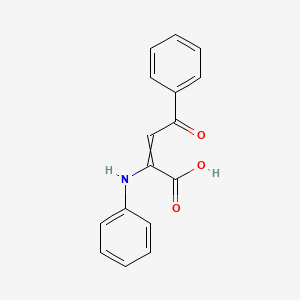

![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
